BenchChemオンラインストアへようこそ!

N,N-Dibenzylglutamic acid

Anticancer dipeptides Drug-resistant colon cancer Glutamic acid-based therapeutics

N,N-Dibenzylglutamic acid (CAS 14464-18-7; synonym: L-Glutamic acid, N,N-bis(phenylmethyl)-; NSC is an N,N-disubstituted glutamic acid derivative with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.37 g/mol. The compound bears two benzyl groups on the α-amino nitrogen of the glutamic acid backbone, generating a tertiary amine center absent in the parent amino acid.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 14464-18-7
Cat. No. B13998594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzylglutamic acid
CAS14464-18-7
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)
InChIKeyRKVZEHJXSIVHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzylglutamic Acid (CAS 14464-18-7): Core Identity and Research-Grade Procurement Profile


N,N-Dibenzylglutamic acid (CAS 14464-18-7; synonym: L-Glutamic acid, N,N-bis(phenylmethyl)-; NSC 281039) is an N,N-disubstituted glutamic acid derivative with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.37 g/mol . The compound bears two benzyl groups on the α-amino nitrogen of the glutamic acid backbone, generating a tertiary amine center absent in the parent amino acid. This structural modification confers a calculated LogP of 3.01 and topological polar surface area (TPSA) of 77.84 Ų, representing a marked departure from the physicochemical profile of unsubstituted L-glutamic acid (LogP −3.69; TPSA 100.62 Ų) [1]. The compound serves as a pivotal synthetic intermediate for a focused library of 22 antiproliferative dipeptides that have demonstrated superior activity against drug-resistant cancer cell lines relative to conventional chemotherapeutic agents [2].

Why N,N-Dibenzylglutamic Acid Cannot Be Substituted by Generic Glutamic Acid Derivatives in Anticancer Dipeptide Synthesis


Generic substitution of N,N-dibenzylglutamic acid with unprotected L-glutamic acid, N-mono-benzylglutamic acid, or carboxyl-esterified dibenzyl glutamates fails for two structurally determined reasons. First, the N,N-dibenzyl motif serves as a transient protecting group that shields the α-amino function during regioselective esterification, enabling the unambiguous preparation of either α- or γ-benzyl monoesters—a selectivity that is impossible with unprotected glutamic acid and was historically misassigned with mono-benzyl protection schemes . Second, the N,N-dibenzyl group remains present in the final dipeptide products that demonstrate antiproliferative activity superior to cisplatin and etoposide in the drug-resistant WiDr colon cancer line; removal or alteration of this motif would generate structurally distinct compounds with unknown and likely divergent biological activity [1]. The perbenzylated analog (tribenzyl-protected glutamic acid) and the fully deprotected diacid were both inactive (GI₅₀ >100 μM across all tested cell lines), confirming that the specific dibenzyl substitution pattern—not merely benzylation per se—is essential for biological activity [1].

Quantitative Comparator Evidence for N,N-Dibenzylglutamic Acid: Head-to-Head and Cross-Study Differentiation Data


Antiproliferative Dipeptide Products Derived from N,N-Dibenzylglutamic Acid Outperform Cisplatin and Etoposide in Drug-Resistant WiDr Colon Cancer Cells

Dipeptides synthesized from N,N-dibenzylglutamic acid α- and γ-benzyl esters were evaluated against a panel of five human solid tumor cell lines using the NCI SRB assay protocol [1]. In the drug-resistant WiDr colon adenocarcinoma line, four N,N-dibenzylglutamic acid-derived dipeptides—γ-glutamyl serine (9i), γ-glutamyl proline (9j), α-glutamyl serine (10i), and α-glutamyl proline (10j)—all exhibited lower GI₅₀ values (i.e., higher potency) than both cisplatin and etoposide tested in the same assay system [1]. The α-glutamyl proline dipeptide (10j) achieved a WiDr GI₅₀ of ~9.3 μM, representing a 2.8-fold improvement over cisplatin (GI₅₀ = 26 μM) and a 2.5-fold improvement over etoposide (GI₅₀ = 23 μM) [1]. Notably, the parent N,N-dibenzylglutamic acid α-benzyl ester (compound 5) itself showed moderate activity (WiDr GI₅₀ = 29 μM), while the perbenzylated analog (compound 7, tribenzyl) and the fully deprotected diacid (compound 8) were both completely inactive across all cell lines (GI₅₀ >100 μM), establishing that the N,N-dibenzyl substitution pattern is structurally required [1].

Anticancer dipeptides Drug-resistant colon cancer Glutamic acid-based therapeutics

Physicochemical Differentiation: LogP Shift of >6.7 Log Units Relative to Unsubstituted L-Glutamic Acid

N,N-Dibenzylglutamic acid exhibits a calculated LogP of 3.01, in stark contrast to the parent L-glutamic acid which has an experimentally determined LogP of −3.69 . This represents a net shift of approximately +6.7 log units, corresponding to a greater than 5-million-fold increase in octanol/water partition coefficient . Concurrently, the topological polar surface area decreases from 100.62 Ų (L-glutamic acid) to 77.84 Ų (N,N-dibenzylglutamic acid), a reduction of 22.8 Ų [1]. These changes place N,N-dibenzylglutamic acid within the physicochemical space associated with CNS drug-likeness (LogP 1–4, TPSA <90 Ų), whereas the parent glutamic acid resides firmly outside this space.

Lipophilicity optimization Blood-brain barrier permeability ADME property tuning

Regioselective Benzylation: Structural Disambiguation of N,N-Dibenzylglutamic Acid α-Benzyl Ester vs. γ-Benzyl Ester

Silveira-Dorta et al. (2014) demonstrated that direct benzylation of L-glutamic acid under substoichiometric alkylating agent conditions yields exclusively N,N-dibenzylglutamic acid α-benzyl ester, contradicting prior literature that had assigned the product as the γ-benzyl ester . This structural misassignment had propagated through the chemical literature; the 2014 Synlett paper provided unambiguous spectroscopic evidence correcting the record . Compound 5 (α-benzyl ester) and compound 6 (γ-benzyl ester, obtained via an alternative route) showed distinguishable antiproliferative profiles: compound 5 was consistently more potent across all five tested cell lines (e.g., HeLa GI₅₀: 22 μM for 5 vs. 30 μM for 6; WiDr GI₅₀: 29 μM for 5 vs. 44 μM for 6), with an average potency advantage of approximately 1.4-fold [1].

Regioselective synthesis Protecting group strategy Glutamic acid derivatization

Inactive Perbenzylated and Fully Deprotected Analogs Confirm the Essentiality of the N,N-Dibenzyl Substitution Pattern

Within the same antiproliferative study, the perbenzylated glutamic acid analog (compound 7, bearing benzyl groups on both carboxyl oxygens in addition to N,N-dibenzyl protection) and the fully deprotected diacid (compound 8, N,N-dibenzylglutamic acid with free α- and γ-carboxyl groups) were tested alongside the monoester compounds 5 and 6 [1]. Both compound 7 and compound 8 returned GI₅₀ values >100 μM in all five cell lines (HBL-100, HeLa, SW1573, T-47D, WiDr), indicating complete loss of antiproliferative activity [1]. In contrast, the monoester compounds 5 and 6 retained activity across all cell lines with GI₅₀ values between 22–46 μM [1]. This internal control demonstrates that the activity window is narrow and exquisitely dependent on the specific N,N-dibenzyl-monoester configuration.

Structure-activity relationship Protecting group SAR Glutamic acid analog design

Glutamate Transporter Inhibition: Dibenzylglutamate Identified as a Potent Inhibitor of Synaptic Vesicle Glutamate Transport

In a biochemical study of neurotransmitter transporters in synaptic vesicles, Moriyama and colleagues (1992, KAKENHI Project 03671049) identified dibenzylglutamate as a potent inhibitor of the glutamate transporter [1]. The study established that the synaptic vesicle glutamate transporter is driven by membrane potential (Δψ) rather than ΔpH, distinguishing it from other vesicular neurotransmitter transporters, and dibenzylglutamate was specifically identified through inhibitor screening as a tool compound for transporter functional studies [1]. Quantitative Ki or IC₅₀ values were not reported in the publicly available summary, limiting the strength of this evidence dimension.

Glutamate transporter pharmacology Synaptic vesicle biology Neurotransmitter transport inhibition

Procurement-Relevant Application Scenarios for N,N-Dibenzylglutamic Acid (CAS 14464-18-7)


Synthesis of Antiproliferative Dipeptide Libraries Targeting Drug-Resistant Colorectal Cancer (WiDr Model)

N,N-Dibenzylglutamic acid α- and γ-benzyl esters serve as the validated starting materials for a focused library of 22 glutamic acid-based dipeptides that demonstrated single-digit micromolar GI₅₀ values in the drug-resistant WiDr colon adenocarcinoma line, outperforming cisplatin (26 μM) and etoposide (23 μM) by 2.5- to 2.8-fold [1]. The synthesis proceeds via regioselective benzylation of L-glutamic acid to yield the α-benzyl ester (compound 5, 73% yield) as the major product, followed by TBTU-mediated peptide coupling with commercially available amino acids to generate α- and γ-glutamyl dipeptides in 50–70% yields [1]. Procurement of authenticated N,N-dibenzylglutamic acid with verified α/γ regiochemical identity (corrected per Silveira-Dorta et al., Synlett 2014) is essential for reproducibility, as the previously misassigned γ-ester structure propagated in earlier literature would direct users to synthesize the less active regioisomer .

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity and Membrane Permeability for CNS-Targeted Glutamic Acid-Derived Compounds

The >6.7 LogP unit shift from L-glutamic acid (LogP −3.69) to N,N-dibenzylglutamic acid (LogP +3.01) places the compound squarely within CNS drug-like physicochemical space (LogP 1–4, TPSA <90 Ų), whereas native glutamic acid is essentially membrane-impermeable [1]. This property is conferred specifically by the dual N-benzyl substitution, as N-mono-benzylglutamic acid (MW 237.25) would be predicted to have an intermediate LogP and cannot achieve the same degree of lipophilicity enhancement in a single substitution step . For CNS drug discovery programs that require a glutamic acid scaffold with blood-brain barrier permeability potential, N,N-dibenzylglutamic acid provides a direct procurement solution without requiring additional protection/deprotection chemistry to mask polar groups.

Structure-Activity Relationship Studies Exploiting the Activity Cliff Between N,N-Dibenzyl Monoester, Perbenzylated, and Fully Deprotected Glutamic Acid Analogs

The dramatic activity cliff observed between N,N-dibenzylglutamic acid α-benzyl ester (compound 5, GI₅₀ 22–46 μM), the perbenzylated tribenzyl analog (compound 7, GI₅₀ >100 μM), and the N,N-dibenzyl diacid (compound 8, GI₅₀ >100 μM) provides a well-controlled SAR system for studying the contribution of carboxyl protection state to antiproliferative activity [1]. This internal comparator set—all derived from the same N,N-dibenzylglutamic acid core—enables researchers to dissect whether observed biological effects arise from the N,N-dibenzyl motif, the monoester functionality, or both. Procurement of all three forms (α-benzyl ester, perbenzylated, and diacid) from a single authenticated source ensures batch-to-batch consistency for quantitative SAR campaigns.

Glutamate Transporter Pharmacology: Tool Compound for Vesicular Glutamate Transport Studies

Dibenzylglutamate was identified as a potent inhibitor of the synaptic vesicle glutamate transporter, which operates via a membrane potential (Δψ)-driven mechanism that is mechanistically distinct from the ΔpH-driven transport of other vesicular neurotransmitters [1]. This pharmacological profile positions N,N-dibenzylglutamic acid and its analogs as potential tool compounds for discriminating between plasma membrane and vesicular glutamate transporters in neurochemical studies. The finding was generated from a reconstitution assay system coupling the transporter with bacterial F-ATPase, a preparative biochemistry approach suitable for laboratories equipped for vesicle-based transport assays [1].

Quote Request

Request a Quote for N,N-Dibenzylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.